molecular formula C8H14Cl2N2O2 B2797390 (1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride CAS No. 2287237-36-7

(1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride

Cat. No. B2797390
CAS RN: 2287237-36-7
M. Wt: 241.11
InChI Key: NXNWNXJQEBNVPB-ILKKLZGPSA-N
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Description

“(1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride” is a chemical compound. It is also known as 2-[(3-amino-6-methoxypyridin-2-yl)amino]ethanol . It is related to the class of compounds known as pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride” include its density, melting point, and boiling point . More detailed properties such as its NMR spectroscopy data and computational chemical data are also available .

Scientific Research Applications

Synthesis of Piperazine Derivatives

This compound could potentially be used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The methods for the synthesis of these derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Drug Development

Given the biological and pharmaceutical activity of piperazine derivatives, this compound could be used in the development of new drugs . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Suzuki–Miyaura C–C Coupling Reactions

Organoboron derivatives, which this compound could potentially be used to synthesize, have found a wide application in the synthesis of compound libraries due to smoothly running Suzuki–Miyaura C–C coupling reactions .

Reductive Amination

Aldehydes have found a wide application in synthesis of compound libraries first of all because of smoothly running reductive amination . This compound could potentially be used in such reactions.

Synthesis of Organoboron Derivatives

This compound could potentially be used in the synthesis of organoboron derivatives . These derivatives are commonly used reagents for C–C bond formation, either via classical palladium-mediated transformations or through other more recent coupling methods .

Synthesis of Compound Libraries

Given the wide application of organoboron derivatives and aldehydes in the synthesis of compound libraries , this compound could potentially be used in the synthesis of such libraries.

Mechanism of Action

The mechanism of action of “(1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride” is not provided in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

properties

IUPAC Name

(1S)-2-amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c1-12-7-3-2-4-10-8(7)6(11)5-9;;/h2-4,6,11H,5,9H2,1H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNWNXJQEBNVPB-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N=CC=C1)[C@H](CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2-Amino-1-(3-methoxypyridin-2-yl)ethanol;dihydrochloride

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